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Compound of Interest

Compound Name: (5-Bromo-2-iodophenyl)methanol

Cat. No.: B171483

For researchers engaged in the synthesis and characterization of novel pharmaceutical
intermediates and active pharmaceutical ingredients (APIs), infrared (IR) spectroscopy is a
fundamental tool for structural elucidation. This guide provides a detailed interpretation of the
expected IR spectrum of (5-Bromo-2-iodophenyl)methanol, a halogenated aromatic alcohol,
by comparing its characteristic vibrational frequencies with those of simpler, related molecules:
benzyl alcohol, bromobenzene, and iodobenzene.

Comparison of Key Infrared Absorptions

The infrared spectrum of (5-Bromo-2-iodophenyl)methanol is characterized by the presence
of functional groups including a hydroxyl group (-OH), a polysubstituted aromatic ring, and
carbon-halogen bonds (C-Br and C-I). The expected absorption frequencies for these groups
are summarized and compared with reference compounds in the table below.
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(5-Bromo-2-
. Benzyl Bromobenz lodobenzen
. . . iodophenyl)
Functional Vibrational Alcohol ene e
methanol
Group Mode (Observed, (Observed, (Observed,
(Expected,
cm~?) cm™?) cm™?)
cm™?)
3200-3500 ~3350
O-H Stretch
Alcohol (broad, (broad, N/A N/A
(H-bonded)
strong) strong)
1000-1250
C-O Stretch ~1050-1250 N/A N/A
(strong)
Aromatic Aromatic C-H  3000-3100
_ _ 3030-3090 ~3060 ~3055
Ring Stretch (medium)
1400-1600
) ~1455, 1495, ~1445, 1475, ~1440, 1470,
C=C Stretch (multiple,
, 1605 1580 1580
medium)
C-H Out-of- 675-900
~695, 735 ~685, 740 ~685, 740
Plane Bend (strong)
515-690
Halogens C-Br Stretch ] N/A ~685 N/A
(medium)
500-600
C-I Stretch ) N/A N/A ~685
(medium)

Note: Observed frequencies are approximate and can vary based on the sampling method and

instrument.

Key Interpretive Points:

o Hydroxyl Group: The most prominent feature in the spectrum of (5-Bromo-2-

iodophenyl)methanol will be a broad and intense absorption band in the 3200-3500 cm~1

region, characteristic of a hydrogen-bonded O-H stretching vibration from the alcohol group.

[1] This is directly comparable to the spectrum of benzyl alcohol.[1] A strong C-O stretching

peak is also expected between 1000-1250 cm™1.
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o Aromatic System: The presence of the benzene ring is confirmed by several peaks. Weak to
medium C-H stretching bands will appear just above 3000 cm~1. A series of medium-intensity
peaks between 1400 cm~* and 1600 cm~! correspond to the C=C stretching vibrations within
the aromatic ring.

o Substitution Pattern: The pattern of strong absorptions in the 675-900 cm~1 "fingerprint"
region, arising from C-H out-of-plane bending, is indicative of the substitution pattern on the
aromatic ring. For a 1,2,4-trisubstituted ring like in (5-Bromo-2-iodophenyl)methanol,
specific patterns can be predicted, though spectral overlap is common.

e Carbon-Halogen Bonds: The carbon-bromine (C-Br) and carbon-iodine (C-I) stretching
vibrations are expected at lower wavenumbers, typically below 700 cm~1. The C-Br stretch is
anticipated in the 515-690 cm~1* range, while the heavier iodine atom results in a C-I stretch
at an even lower frequency, around 500-600 cm~1. These peaks may overlap with other
absorptions in the fingerprint region.

Experimental Protocol: Acquiring the IR Spectrum

A common and efficient method for obtaining the IR spectrum of a solid sample like (5-Bromo-
2-iodophenyl)methanol is Attenuated Total Reflectance (ATR) Fourier-Transform Infrared
(FTIR) Spectroscopy.

Objective: To obtain a high-quality infrared spectrum of a solid organic compound.
Apparatus:

e FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide
crystal).

e Spatula.
» Solvent for cleaning (e.g., isopropanol or acetone).
e Lint-free wipes.

Procedure:
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» Background Spectrum: Ensure the ATR crystal surface is clean by wiping it with a lint-free
wipe dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
Record a background spectrum of the clean, empty crystal. This will be subtracted from the
sample spectrum to remove interferences from the atmosphere (CO2 and Hz20).

o Sample Application: Place a small amount (a few milligrams) of the solid (5-Bromo-2-
iodophenyl)methanol sample directly onto the center of the ATR crystal.

o Apply Pressure: Use the instrument's pressure clamp to apply firm and even pressure to the
sample. This ensures good contact between the sample and the crystal surface, which is
crucial for obtaining a strong signal.[2][3]

o Sample Spectrum Acquisition: Collect the IR spectrum of the sample. Typically, 16 to 32
scans are co-added to improve the signal-to-noise ratio. The standard spectral range is
4000-400 cm—2.

o Cleaning: After the measurement, release the pressure clamp, remove the bulk of the
sample, and clean the ATR crystal surface thoroughly with a solvent-dampened wipe.

Logical Workflow for IR Spectrum Interpretation

The following diagram illustrates a systematic approach to interpreting the IR spectrum of an
unknown compound, such as (5-Bromo-2-iodophenyl)methanol.
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Obtain IR Spectrum

Analyze Diagnostic Region
(4000-1500 cm~1)

Broad peak at
3200-3500 cm~1?

Presence of
-OH group

Peaks > 3000 cm~1?

Presence of
Aromatic C-H

Analyze Fingerprint Region
(<1500 cm~?)

Peaks at 1400-1600 cm~1?

Presence of
Aromatic Ring

Strong peak at
1000-1250 cm~—1?

Presence of
C-O bond

Peaks at 500-700 cm~1?
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C-X bond

Propose Final Structure:
(5-Bromo-2-iodophenyl)methanol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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